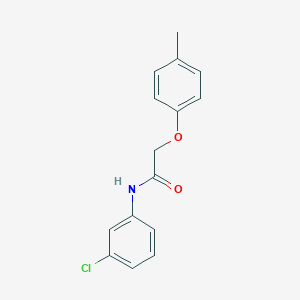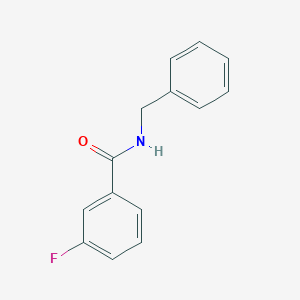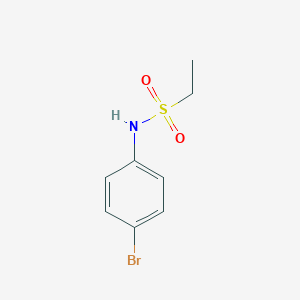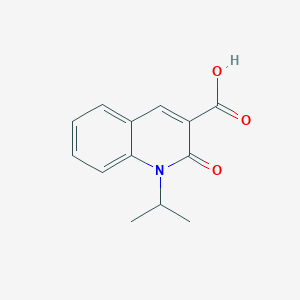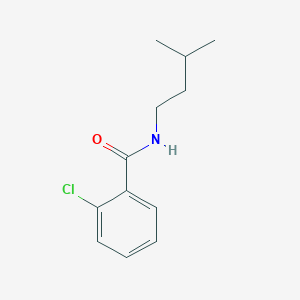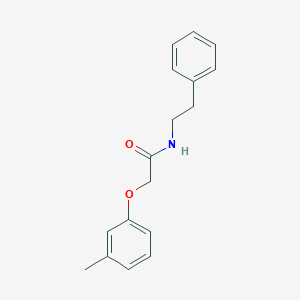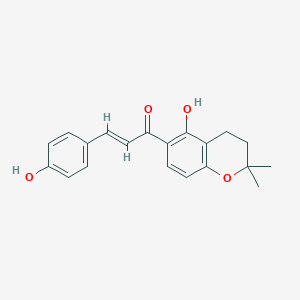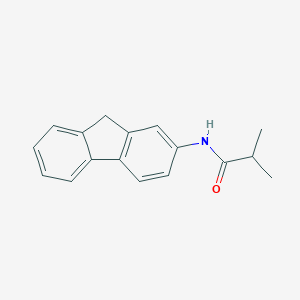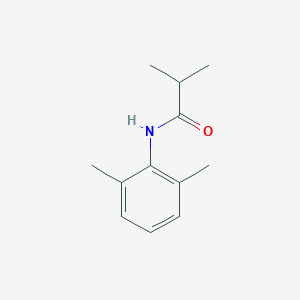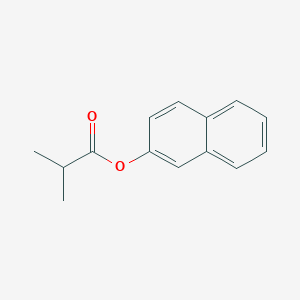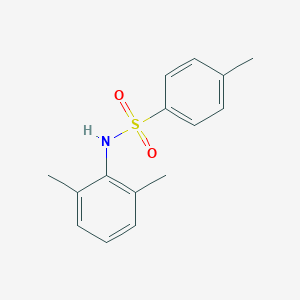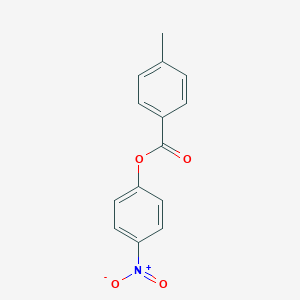
4-nitrophenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . It is a derivative of p-toluic acid and 4-nitrophenol, and it is often used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-Cymene: p-Toluic acid can be synthesized by the oxidation of p-cymene using nitric acid.
Reaction of p-Chlorotoluene and Metallic Sodium: This method involves the reaction of p-chlorotoluene with metallic sodium.
Hydrolysis of p-Tolunitrile: p-Toluic acid can also be prepared by hydrolyzing p-tolunitrile.
Industrial Production Methods: The industrial production of p-toluic acid typically involves the oxidation of p-xylene to produce terephthalic acid, with p-toluic acid being an intermediate in this process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Toluic acid can undergo oxidation to form terephthalic acid.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of p-cymene.
Reduction: Reducing agents like hydrogen gas or metal hydrides can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry:
Synthesis of Radiolabeled Compounds: 4-nitrophenyl 4-methylbenzoate is used in the synthesis of radiolabeled compounds for molecular imaging.
Biology and Medicine:
Radiopharmaceuticals: It is used in the preparation of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry:
Polyethylene Terephthalate Production: p-Toluic acid is an intermediate in the production of terephthalic acid, which is used to manufacture polyethylene terephthalate.
Mechanism of Action
The mechanism of action of p-toluic acid, 4-nitrophenyl ester involves its ability to act as an acylating agent. The ester group can be hydrolyzed to release p-toluic acid and 4-nitrophenol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
p-Toluic Acid: A precursor and intermediate in the synthesis of p-toluic acid, 4-nitrophenyl ester.
4-Nitrophenol: Another precursor used in the synthesis.
Uniqueness: 4-nitrophenyl 4-methylbenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications in various fields .
Properties
CAS No. |
15023-67-3 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |
InChI Key |
IQTZVMBCINKMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


